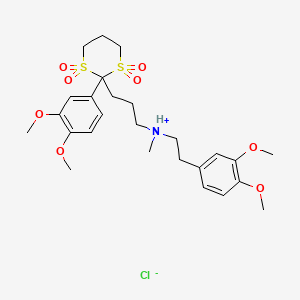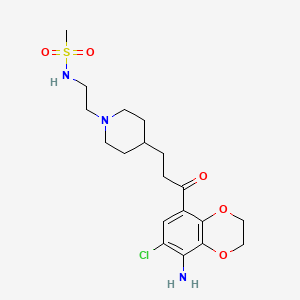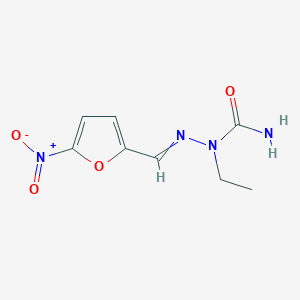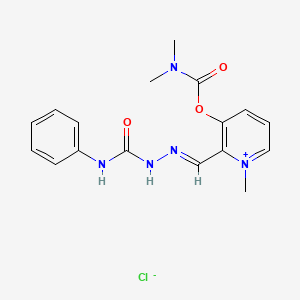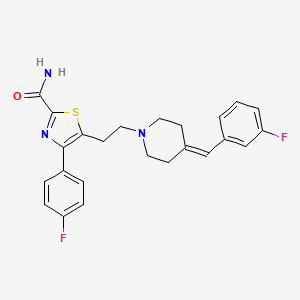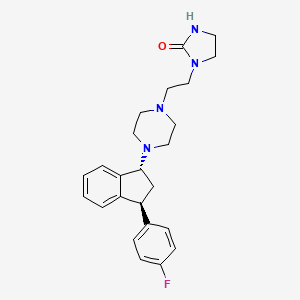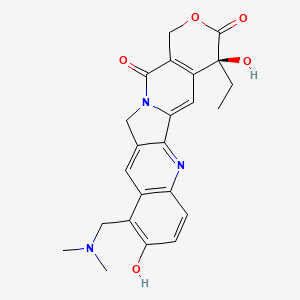
トポテカン
概要
説明
トポテカンは、トポイソメラーゼ阻害剤として機能する化学療法薬です。これは、天然の化学化合物カンプトテシンの人工の水溶性類似体です。 トポテカンは、主にその塩酸塩の形で使用され、卵巣癌、肺癌、子宮頸癌などのさまざまな癌の治療に使用されています .
作用機序
トポテカンは、DNAトポイソメラーゼIを阻害することによってその効果を発揮します。DNAトポイソメラーゼIは、可逆的な一本鎖切断を誘発することによってDNAのねじれ歪みを解消する酵素です。トポテカンは、トポイソメラーゼI-DNA複合体に結合することによって、これらの一本鎖切断の再結合を阻害し、DNA損傷と細胞死を引き起こします。 このメカニズムは、特にDNA合成のS期中に効果的です .
科学的研究の応用
Topotecan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase inhibition.
Biology: Topotecan is used to investigate the cellular processes involving DNA replication and repair.
Medicine: It is primarily used as a chemotherapeutic agent to treat various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer
生化学分析
Biochemical Properties
Topotecan inhibits the action of topoisomerase I, an enzyme that produces reversible single-strand breaks in DNA during DNA replication . These single-strand breaks relieve torsional strain and allow DNA replication to proceed . Topotecan binds to the topoisomerase I-DNA complex and prevents religation of the DNA strand, resulting in double strand DNA breakage and cell death .
Cellular Effects
Topotecan damages the DNA of cancer cells and other rapidly growing cells, causing them to die . It interferes with the growth of cancer cells . Since the growth of normal cells may also be affected by the medicine, other effects may also occur .
Molecular Mechanism
Topotecan exerts its effects at the molecular level by binding to topoisomerase I and stabilizing the cleavable complex so that religation of the cleaved DNA strand cannot occur . This results in the accumulation of cleavable complexes and single-strand DNA breaks . Topotecan acts in the S phase of the cell cycle .
Temporal Effects in Laboratory Settings
Topotecan has large interpatient and intrapatient variability . Its terminal half-life is 2-3 hours (increased to 5 hours in patients with CrCl of 20-40 mL/min) . It undergoes reversible, pH-dependent hydrolysis of the active lactone moiety to the inactive hydroxyacid (carboxylate) form .
Dosage Effects in Animal Models
In animal models, the effects of Topotecan have been studied extensively. For instance, in a study on retinoblastoma, Topotecan was found to be effective in halting the progression of the disease in rodent models . The study also found that the combination of Topotecan and carboplatin was most effective in treating the disease .
Metabolic Pathways
Topotecan undergoes reversible, pH-dependent hydrolysis of the active lactone moiety to the inactive hydroxyacid (carboxylate) form . A relatively small amount of Topotecan is metabolized by hepatic microsomal enzymes to an active metabolite, N-demethyltopotecan .
Transport and Distribution
Topotecan is evenly distributed between blood cells and plasma, and it is extensively distributed into tissues . It is also found predominantly in the inactive carboxylate form at neutral pH .
Subcellular Localization
Given its mechanism of action, it is likely that Topotecan interacts with DNA within the nucleus of the cell where it inhibits the action of topoisomerase I .
準備方法
トポテカンは、10-ヒドロキシカンプトテシンからマンニッヒ反応によって合成されます。このプロセスには、10-ヒドロキシカンプトテシンを氷酢酸に溶解し、それにホルムアルデヒドと第一級または第二級アミンを加えることが含まれます。 反応混合物を次に抽出しまたは濃縮し、生成物を結晶化、濾過、乾燥させてトポテカン塩酸塩を得ます 。この方法は、収率と純度が高いため、工業生産に適しています。
化学反応の分析
トポテカンは、次のようなさまざまな化学反応を起こします。
酸化: トポテカンは酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、トポテカン分子の官能基を変更することができます。
置換: 置換反応は、トポテカン構造にさまざまな官能基を導入することができます。
これらの反応に使用される一般的な試薬には、酸化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
トポテカンは、さまざまな科学研究に幅広く応用されています。
化学: トポイソメラーゼ阻害のメカニズムを研究するためのモデル化合物として使用されます。
生物学: トポテカンは、DNA複製と修復に関与する細胞プロセスを調査するために使用されます。
類似化合物との比較
トポテカンは、イリノテカンやインドテカン(LMP400)などの他のトポイソメラーゼ阻害剤と似ています。トポテカンは、その水溶性と治療効果を高める特定の構造修飾によってユニークです。その他の類似化合物には以下のようなものがあります。
イリノテカン: 大腸癌の治療に使用される別のトポイソメラーゼI阻害剤。
インドテカン(LMP400):
トポテカンの水溶性や特定の構造修飾などのユニークな特性により、トポテカンは、科学研究や医学において幅広い用途を持つ貴重な化学療法薬となっています。
特性
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042685 | |
| Record name | Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.61e-01 g/L | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Topotecan has the same mechanism of action as irinotecan and is believed to exert its cytotoxic effects during the S-phase of DNA synthesis. Topoisomerase I relieves torsional strain in DNA by inducing reversible single strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single strand breaks. This ternary complex interferes with the moving replication fork, which leads to the induction of replication arrest and lethal double-stranded breaks in DNA. As mammalian cells cannot efficiently repair these double strand breaks, the formation of this ternary complex eventually leads to apoptosis (programmed cell death). Topotecan mimics a DNA base pair and binds at the site of DNA cleavage by intercalating between the upstream (−1) and downstream (+1) base pairs. Intercalation displaces the downstream DNA, thus preventing religation of the cleaved strand. By specifically binding to the enzyme–substrate complex, Topotecan acts as an uncompetitive inhibitor., Topoisomerase I relieves torsional strain in DNA by inducing reversible single-strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single-strand breaks. The cytotoxicity of topotecan is thought to be due to double-strand DNA damage produced during DNA synthesis, when replication enzymes interact with the ternary complex formed by topotecan, topoisomerase I, and DNA. Mammalian cells cannot efficiently repair these double strand breaks. | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topotecan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
123948-87-8, 119413-54-6 | |
| Record name | Topotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123948-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topotecan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | topotecan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Topotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOPOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Topotecan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-218 °C, 213 - 218 °C | |
| Record name | Topotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01030 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topotecan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Topotecan?
A1: Topotecan exerts its anti-cancer activity by targeting Topoisomerase I (topo I), a nuclear enzyme crucial for DNA replication and transcription. [, ]
Q2: How does Topotecan interact with Topoisomerase I?
A2: Topotecan stabilizes the covalent complex formed between topo I and DNA, effectively trapping the enzyme and preventing the religation of DNA strands. This leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis, a form of programmed cell death. [, ]
Q3: Are there variations in Topoisomerase I levels after Topotecan administration?
A3: Studies show a heterogeneous response in Topoisomerase I levels within peripheral blood mononuclear cells following Topotecan administration. Some patients exhibit a decrease in topo I expression, while others show no change or even an increase. []
Q4: Can Topoisomerase I degradation be prevented to enhance Topotecan efficacy?
A4: Research suggests that combining Topotecan with a proteasome inhibitor, such as PS 341, may stabilize or even increase Topoisomerase I levels. This approach aims to counteract the camptothecin-induced degradation of the topo I protein and enhance the drug's effectiveness. []
Q5: Does the structure of Topotecan impact its activity?
A6: Although specific structural modifications are not extensively discussed in these papers, it's known that the lactone form of Topotecan is crucial for its activity. The hydrolysis of the lactone ring to the carboxylate form significantly reduces its ability to inhibit Topoisomerase I. [, ]
Q6: How stable is Topotecan in solution?
A7: Topotecan is known to undergo hydrolysis, particularly in aqueous solutions. The lactone ring, crucial for its activity, can open to form an inactive carboxylate form. This hydrolysis is pH-dependent and occurs more rapidly at higher pH values. [, ]
Q7: What strategies are used to improve the stability of Topotecan formulations?
A7: Various strategies are employed to enhance the stability of Topotecan, including:
- Lyophilization: Freeze-drying the drug into a powder for reconstitution allows for longer-term storage. []
- Liposomal encapsulation: Encapsulating Topotecan within liposomes can enhance its stability in vivo and modify its biodistribution. [, ]
Q8: What is the bioavailability of oral Topotecan?
A9: The oral bioavailability of Topotecan is inherently low, primarily due to efflux by drug transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). []
Q9: Can the bioavailability of Topotecan be improved?
A10: Co-administration of Topotecan with a BCRP and P-gp inhibitor, such as GF120918, significantly enhances the systemic exposure and increases its apparent oral bioavailability. []
Q10: Does the administration route of Topotecan impact its pharmacokinetics?
A11: Yes, studies show that the apparent clearance of Topotecan lactone differs between oral and intravenous administration. Notably, a significant difference in clearance is observed between males and females after oral administration, likely due to differences in hematocrit levels. []
Q11: How does Topotecan distribute within the body?
A12: Liposomal formulations can alter Topotecan's biodistribution, leading to increased accumulation in organs like the liver, spleen, lungs, and tumor tissues. Specifically, liposomes composed of hydrogenated soy phosphatidylcholine (HSPC) demonstrate enhanced stability and distribution compared to those made with unsaturated soy phosphatidylcholine (SPC). []
Q12: What is the primary route of Topotecan elimination?
A13: Topotecan is primarily eliminated via urinary excretion, with approximately 40% of the administered dose excreted in the urine within 24 hours. []
Q13: Does gender impact the pharmacokinetics of Topotecan?
A14: Yes, a significant gender-dependent difference in the pharmacokinetics of Topotecan is observed, primarily in its clearance. This difference is attributed to variations in hematocrit levels between males and females, highlighting the impact of physiological factors on drug disposition. []
Q14: Against what cancer types does Topotecan show activity?
A15: Topotecan exhibits clinical activity against various cancers, including ovarian cancer, small cell lung cancer (SCLC), and acute myeloid leukemia. Preclinical studies also indicate its potential against neuroblastoma, rhabdomyosarcoma, and brain tumors. [, , , , , ]
Q15: How is Topotecan's efficacy evaluated preclinically?
A15: Researchers use various methods to assess Topotecan's efficacy in vitro and in vivo, including:
- Clonogenic assays: These assays measure the ability of individual cells to survive and form colonies after treatment with Topotecan, providing insights into its cytotoxic effects. []
- Murine xenograft models: These models involve implanting human tumor cells into mice, allowing researchers to evaluate the antitumor activity of Topotecan in a living organism. [, , ]
Q16: What is the role of Topotecan in combination therapy?
A16: Topotecan shows promise in combination therapies, often demonstrating synergistic cytotoxicity when combined with other chemotherapeutic agents. Studies have explored combinations with:
- Cisplatin: This combination demonstrates greater efficacy than single-agent Topotecan in SCLC, particularly in patients with platinum-sensitive disease. [, , ]
- Vincristine: Combining Topotecan and vincristine exhibits greater-than-additive antitumor activity in various childhood solid tumor models, including neuroblastoma, rhabdomyosarcoma, and brain tumors. []
- Etoposide: Sequential administration of Topotecan and etoposide shows promise in recurrent ovarian cancer, though it may not provide a significant survival advantage over Topotecan alone. []
Q17: How does the scheduling of Topotecan administration impact its efficacy?
A18: Topotecan demonstrates schedule-dependent cytotoxicity. Prolonged exposure to low drug concentrations, such as through continuous infusion, might be more effective than short-term, high-dose regimens. This is because prolonged exposure allows for continuous inhibition of Topoisomerase I. [, , ]
Q18: What are the known mechanisms of resistance to Topotecan?
A19: One major mechanism of resistance is the overexpression of drug efflux transporters, specifically BCRP and P-gp. These transporters pump Topotecan out of cancer cells, reducing its intracellular concentration and thus its efficacy. [, ]
Q19: Is there cross-resistance between Topotecan and other chemotherapeutic agents?
A20: While Topotecan exhibits some degree of non-cross-resistance with paclitaxel, demonstrating its potential as a subsequent treatment option in ovarian cancer, the overexpression of BCRP can confer resistance to both Topotecan and other drugs, such as mitoxantrone. This highlights the need to develop strategies to overcome transporter-mediated drug resistance. [, ]
Q20: Are there any biomarkers for predicting Topotecan efficacy?
A21: Research indicates a potential correlation between pre-treatment Topoisomerase I-DNA complex levels in peripheral blood mononuclear cells and disease progression. Higher levels of these complexes before Topotecan therapy may be associated with a lower likelihood of disease progression. []
Q21: Can Topoisomerase I levels be used to monitor Topotecan treatment response?
A22: Pharmacodynamic analysis suggests that Topotecan treatment can lead to a decrease in free Topoisomerase I levels in peripheral blood mononuclear cells, particularly during the second and third week of drug administration. This finding points to the potential of monitoring Topoisomerase I levels as a pharmacodynamic marker of Topotecan activity. []
Q22: How is Topotecan quantified in biological samples?
A23: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying Topotecan and its metabolites in biological samples, such as plasma and urine. [, ]
Q23: How are Topotecan metabolites identified and characterized?
A24: Mass spectrometry, in conjunction with chromatographic and fluorescence techniques, is used to identify and characterize Topotecan metabolites. This approach led to the identification of novel glucuronide metabolites of Topotecan in patient urine samples. []
Q24: What is the significance of Topotecan in cancer treatment?
A25: Topotecan represents a significant advancement in cancer treatment as it targets Topoisomerase I, a novel target compared to other chemotherapeutic agents available at the time of its development. Its approval for use in ovarian and small cell lung cancer marked important milestones in the field. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


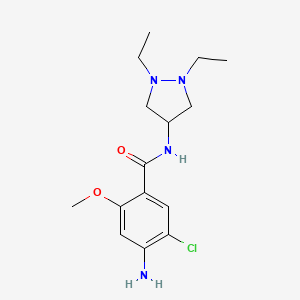

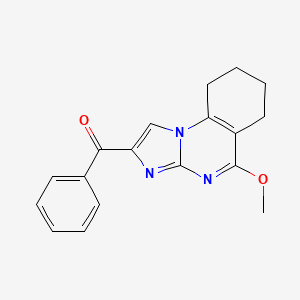
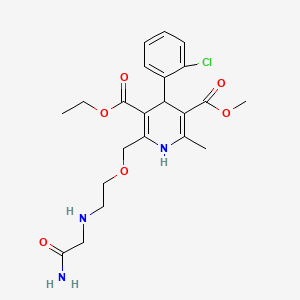
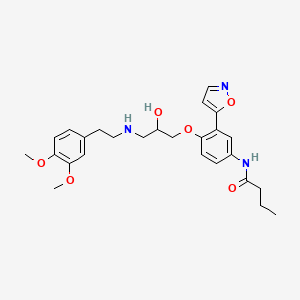
![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)
